benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone
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Overview
Description
Benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is a complex organic compound that features a benzofuran moiety linked to a dihydropyrido[4,3-d]pyrimidinyl group via a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran moiety, followed by the construction of the dihydropyrido[4,3-d]pyrimidinyl core. The final step involves the formation of the methanone bridge to link the two moieties.
Benzofuran Synthesis: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Dihydropyrido[4,3-d]pyrimidinyl Synthesis: This core can be synthesized via a multi-step process involving the condensation of pyridine derivatives with formamide, followed by cyclization and reduction steps.
Methanone Bridge Formation: The final step involves the coupling of the benzofuran and dihydropyrido[4,3-d]pyrimidinyl moieties using a methanone linker, typically under basic conditions with a coupling reagent such as DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
Benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.
Biological Studies: Researchers study its interactions with enzymes and receptors to understand its biological activity and potential as a drug lead.
Mechanism of Action
The mechanism of action of benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: A simpler analog with a similar benzofuran structure.
2,3-Difluoropyridine: Shares the pyridine core but lacks the complex fused ring system.
Dibenzofuran: Contains a similar benzofuran structure but with a different substitution pattern.
Uniqueness
Benzofuran-2-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone is unique due to its fused ring system and the presence of both benzofuran and dihydropyrido[4,3-d]pyrimidinyl moieties
Properties
IUPAC Name |
1-benzofuran-2-yl(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c20-16(15-7-11-3-1-2-4-14(11)21-15)19-6-5-13-12(9-19)8-17-10-18-13/h1-4,7-8,10H,5-6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXIYVLBUXERCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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